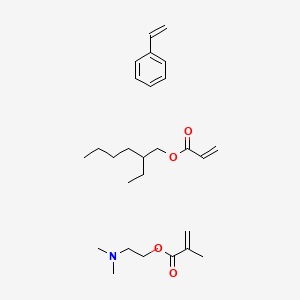
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, 2-ethylhexyl prop-2-enoate, and styrene are compounds that are often used in the production of polymers and copolymers. These compounds are known for their versatility and are utilized in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized by reacting dimethylaminoethanol with methacrylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
2-Ethylhexyl prop-2-enoate: This ester is commonly prepared by esterification of 2-ethylhexanol with acrylic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Styrene: Styrene is produced industrially by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C).
Industrial Production Methods
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Industrial production involves continuous esterification processes with efficient separation techniques to purify the product.
2-Ethylhexyl prop-2-enoate: Large-scale production utilizes continuous reactors and distillation columns to achieve high purity and yield.
Styrene: The industrial production of styrene is typically carried out in large-scale dehydrogenation reactors with advanced heat recovery systems to optimize energy efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often leading to the formation of corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or alkanes.
Substitution: These compounds can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Oxidation can yield methacrylic acid derivatives.
2-Ethylhexyl prop-2-enoate: Reduction can produce 2-ethylhexanol.
Styrene: Oxidation can lead to the formation of benzaldehyde or benzoic acid.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings.
Industry: Applied in the production of paints, coatings, and adhesives due to their excellent film-forming properties.
Mecanismo De Acción
The mechanism of action for these compounds involves their ability to polymerize and form long-chain molecules. The presence of reactive double bonds allows them to undergo addition polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and structure.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Similar to 2-(Dimethylamino)ethyl 2-methylprop-2-enoate but lacks the dimethylamino group.
Butyl acrylate: Similar to 2-ethylhexyl prop-2-enoate but with a shorter alkyl chain.
Vinyl toluene: Similar to styrene but with a methyl group on the aromatic ring.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: The presence of the dimethylamino group imparts unique solubility and reactivity properties.
2-Ethylhexyl prop-2-enoate: The long alkyl chain provides flexibility and hydrophobicity, making it suitable for specific applications.
Styrene: The aromatic ring in styrene contributes to its stability and ability to undergo various chemical transformations.
Propiedades
Número CAS |
58353-09-6 |
|---|---|
Fórmula molecular |
C27H43NO4 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene |
InChI |
InChI=1S/C11H20O2.C8H15NO2.C8H8/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8/h6,10H,3-5,7-9H2,1-2H3;1,5-6H2,2-4H3;2-7H,1H2 |
Clave InChI |
DWCYVWMAAJPKMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1 |
Números CAS relacionados |
58353-09-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


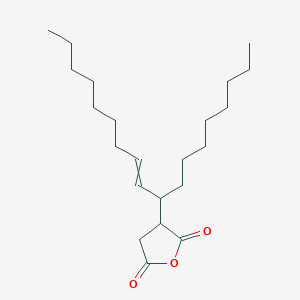
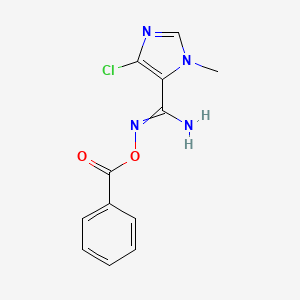
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
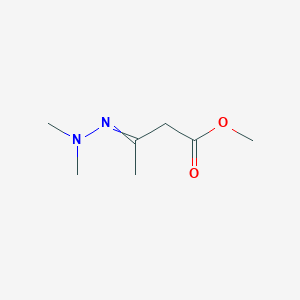

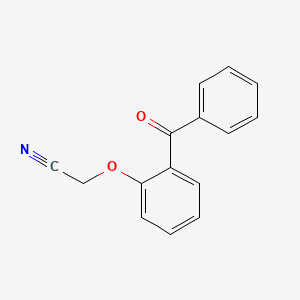
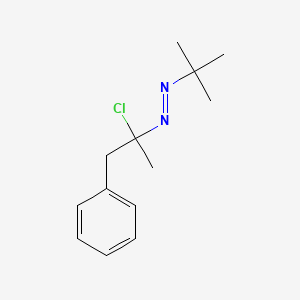

![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
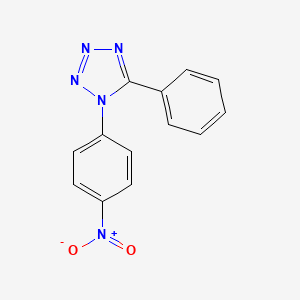
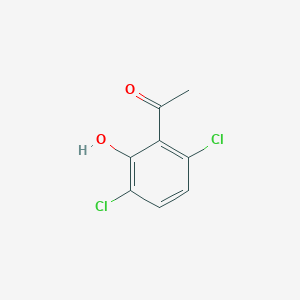
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)


